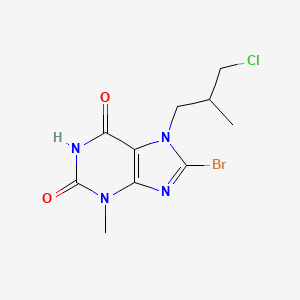![molecular formula C22H19ClFNO2 B2720891 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol CAS No. 338750-15-5](/img/structure/B2720891.png)
2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol” is an organic molecule that contains a benzene ring, which is a common structure in many organic compounds . The molecule also contains chloro and fluoro substituents, which can significantly affect the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, along with the chloro and fluoro substituents, would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely be influenced by the presence of the benzene ring and the chloro and fluoro substituents . These groups are often involved in various types of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene ring and the chloro and fluoro substituents could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One significant area of application for compounds with similar structural features involves their antiproliferative effects against various cancer cell lines. For instance, derivatives of marine alkaloid makaluvamine, which possess substituted benzyl and phenethyl side chains similar to the compound , have shown pronounced antiproliferative effects. These effects were particularly noted on the breast cancer cell line, MCF-7, with IC(50) values indicating potent activity (Shinkre et al., 2008). This suggests that related compounds could be explored for their potential in cancer therapy.
Crystal Structure Analysis
Understanding the crystal structure of compounds is crucial for the development of materials with specific properties. Analogs of the compound, like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives, have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular packing and interactions within the crystal lattice, which are essential for designing materials with desired physical and chemical properties (Banu et al., 2014).
Non-Linear Optical Materials
The synthesis and characterization of compounds featuring fluorine substitutions and their derivatives have also been explored for their potential applications in non-linear optical (NLO) devices. Such studies involve evaluating the electronic properties and the molecular hyperpolarizabilities of these compounds. The findings suggest that these molecules could be promising candidates for various NLO applications due to their significant values of molecular hyperpolarizabilities (Manikandan et al., 2019).
Organic Synthesis and Catalysis
Research into the synthesis of novel organic compounds with specific functional groups opens up a broad spectrum of applications in medicinal chemistry and materials science. Compounds similar to 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol have been investigated for their roles in organic synthesis and as intermediates in the preparation of materials with desired properties. For example, selenoxides, which bear structural similarities to the target compound, have been used as catalysts for the activation of hydrogen peroxide in bromination reactions of organic substrates (Goodman & Detty, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-(1-phenylethyliminomethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO2/c1-14(15-6-3-2-4-7-15)25-13-16-10-11-21(26)18(22(16)27)12-17-19(23)8-5-9-20(17)24/h2-11,13-14,26-27H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOWJCCMQWKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

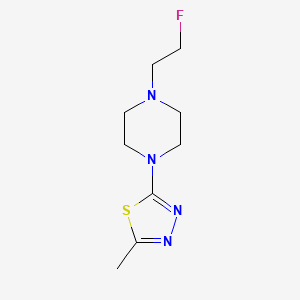
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
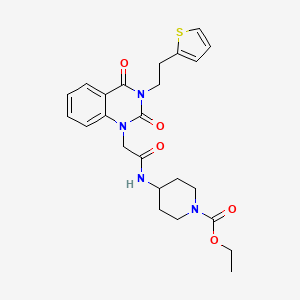
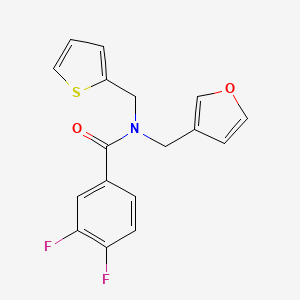
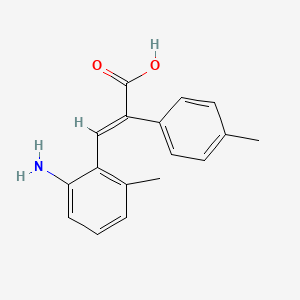
![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)
![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

